Single‑Digit Micromolar TbTryS Inhibition Confirms Target Engagement Specificity
CAS 863511-05-1 inhibited recombinant T. brucei trypanothione synthetase with an IC₅₀ of 0.1 µM (100 nM), placing it among the most potent hits from a 62,000‑compound diversity screen [1]. In the original study, the screen identified six initial hit series, but only compounds with the 4‑methylbenzenesulfonamide group achieved this potency level; many close analogs with alternative benzenesulfonamide substitutions showed IC₅₀ values > 10 µM or were inactive [2]. This quantitative gap of > 2 orders of magnitude means that substituting even a regioisomeric benzenesulfonamide can abolish TbTryS activity, directly impacting the compound's utility as a chemical probe.
| Evidence Dimension | TbTryS enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.1 µM |
| Comparator Or Baseline | Other benzenesulfonamide‑thiazole hits from the same screen (IC₅₀ > 10 µM or inactive) |
| Quantified Difference | ≥ 100‑fold higher potency |
| Conditions | Recombinant TbTryS; assay with glutathione, spermidine, ATP, and Mg²⁺; detection by malachite green phosphate assay (pH and temperature not specified) [1]. |
Why This Matters
Researchers requiring a validated TbTryS inhibitor with published potency data can procure CAS 863511-05-1 and expect consistent on‑target activity, whereas generic thiazole‑sulfonamides from the same class are unlikely to reproduce this result.
- [1] BRENDA Enzyme Database, Ligand ID 192963: 4-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide. https://brenda-enzymes.info/ligand.php?brenda_ligand_id=192963 View Source
- [2] Spinks, D., Torrie, L. S., Thompson, S., Harrison, J. R., Frearson, J. A., Read, K. D., Fairlamb, A. H., Wyatt, P. G., & Gilbert, I. H. (2012). Design, synthesis and biological evaluation of Trypanosoma brucei trypanothione synthetase inhibitors. ChemMedChem, 7(1), 95–106. View Source
